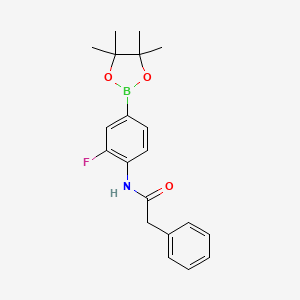

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylacetamide

Description

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylacetamide (CAS: 269410-27-7) is a boronic ester-containing compound widely used as an intermediate in Suzuki-Miyaura cross-coupling reactions due to its stable dioxaborolane moiety . The 2-fluoro substituent on the phenyl ring and the phenylacetamide group influence its electronic and steric properties, which are critical for reactivity in catalytic processes. Its synthesis typically involves palladium-catalyzed borylation of halogenated precursors with bis(pinacolato)diboron, as seen in analogous compounds .

Properties

IUPAC Name |

N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BFNO3/c1-19(2)20(3,4)26-21(25-19)15-10-11-17(16(22)13-15)23-18(24)12-14-8-6-5-7-9-14/h5-11,13H,12H2,1-4H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXOWEXXNFTJBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)CC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylacetamide typically involves a two-step substitution reaction. Initially, 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is reacted with triethylamine in dichloromethane under ice bath conditions. Subsequently, isovaleryl chloride is added to the reaction mixture, and the reaction is allowed to proceed at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

Suzuki-Miyaura Coupling: Produces biaryl compounds.

Oxidation: Yields oxidized derivatives with modified functional groups.

Reduction: Results in reduced forms of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has identified that compounds similar to N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylacetamide exhibit potential anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets. For instance, studies have shown that derivatives with boron-containing frameworks can improve the selectivity and potency against cancer cell lines by modulating kinase activities .

Bioisosteric Replacement

The compound serves as a bioisostere for traditional amides in drug design. The substitution of the acetamide group with a dioxaborolane structure has been reported to enhance pharmacokinetic properties while maintaining or improving biological activity. This approach is particularly useful in developing inhibitors for various kinases involved in cancer progression .

Materials Science

Polymer Chemistry

In polymer science, this compound has been explored as a building block for synthesizing advanced materials. Its unique structural features allow for the modification of polymer properties such as thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer matrices can lead to enhanced performance in applications like coatings and composites .

Synthetic Organic Chemistry

Reagent in Cross-Coupling Reactions

The compound is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions due to its boron-containing structure. This reaction type is crucial for forming carbon-carbon bonds in organic synthesis. The presence of the dioxaborolane enhances the reactivity of aryl halides and facilitates the formation of biaryl compounds with high yields .

Synthesis of Complex Molecules

this compound can be employed in the synthesis of complex organic molecules through multi-step synthetic pathways. Its ability to act as a versatile intermediate allows chemists to create diverse chemical libraries for screening in drug discovery .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylacetamide involves its interaction with molecular targets through its boronic ester and amide groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluorinated aromatic ring enhances the compound’s stability and bioactivity by increasing its affinity for biological targets .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key structural variations among analogs include:

- Fluorine position : Affects ring electron density and coupling reactivity.

- Additional functional groups : Influence stability and applications.

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Effects : The 2-fluoro substituent in the target compound enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki reactions . In contrast, 3-fluoro or 5-fluoro analogs (e.g., CAS 2246875-71-6, 1202805-45-5) may exhibit reduced reactivity due to altered resonance effects .

- Steric Hindrance : Bulky amides like pivalamide (1202805-45-5) or cyclobutanecarboxamide (2246828-84-0) could slow coupling kinetics compared to phenylacetamide .

Physical and Spectral Properties

- IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in tautomeric forms confirm thione configurations in triazole analogs, though this is less relevant to the acetamide series .

- Solubility : Phenylacetamide derivatives (e.g., target compound) likely exhibit lower aqueous solubility than sulfonamide analogs (e.g., CAS 1269233-76-2) due to reduced polarity .

Biological Activity

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article examines the compound's biological activity based on available research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C17H22BFNO4

- Molar Mass : 319.18 g/mol

- CAS Number : 425378-68-3

- InChIKey : FXEVKZIXXGDLFW-UHFFFAOYSA-N

This structure includes a dioxaborolane moiety which is known to enhance the compound’s interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Notably, compounds containing dioxaborolane groups have shown promise in:

- Enzyme Inhibition : The presence of the dioxaborolane moiety can facilitate interactions with enzymes such as kinases and proteases.

- Antiviral Activity : Similar compounds have been reported to exhibit antiviral properties against coronaviruses by inhibiting specific viral proteins.

Antiviral Activity

Research has indicated that compounds similar to this compound possess antiviral properties. For instance:

- A study demonstrated that derivatives with similar structures exhibited significant inhibition against SARS-CoV-2 in vitro assays. The modifications in the amide group were crucial for enhancing potency against viral targets .

Cytotoxicity and Selectivity

A comparative study on cytotoxicity revealed that several related compounds maintained high viability in A549 lung epithelial cells at concentrations up to 1 μM. The results are summarized below:

| Compound | A549 % Viability at 1 μM | A549 % Viability at 0.1 μM |

|---|---|---|

| Compound A | 85% | 100% |

| Compound B | 93% | 102% |

| N-(2-fluoro...) | 76% | 93% |

This table indicates that while some derivatives show reduced viability at higher concentrations, they still retain significant activity without excessive cytotoxic effects .

Case Study 1: Antiviral Efficacy Against Coronaviruses

In a controlled laboratory setting, the compound was tested for its efficacy against MHV (Mouse Hepatitis Virus). Results showed that modifications in the phenyl ring significantly improved inhibition rates compared to unmodified analogs. The study concluded that the optimal structure for antiviral activity was achieved through strategic substitutions on the phenyl ring .

Case Study 2: Enzyme Interaction Studies

Further investigations into enzyme interactions demonstrated that this compound could effectively inhibit specific kinases involved in cellular signaling pathways. The binding affinity was measured using surface plasmon resonance (SPR), revealing a competitive inhibition mechanism with an IC50 value in the low micromolar range .

Conclusion and Future Directions

This compound exhibits promising biological activity primarily due to its structural components that enhance interaction with various biological targets. Future research should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic potential.

- Structural Modifications : To optimize efficacy and reduce potential side effects.

Q & A

Q. Q: What are the typical synthetic routes for preparing N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylacetamide?

A: The synthesis involves two critical steps:

Boronate ester introduction : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is typically installed via Suzuki-Miyaura coupling or direct borylation. For example, meta-selective C–H borylation using iridium catalysts with anionic ligands (e.g., bipyridine derivatives) enables regioselective boron incorporation .

Amide bond formation : The phenylacetamide moiety is introduced via coupling reactions (e.g., EDC/HOBt-mediated amidation) between 2-fluoro-4-boronophenylamine derivatives and phenylacetic acid precursors. Solvents like DMF or dichloromethane are used under inert atmospheres to prevent boronate hydrolysis .

Advanced Synthesis Challenges

Q. Q: How can researchers optimize reaction conditions to mitigate competing side reactions during boronate installation?

A: Key strategies include:

- Ligand design : Use of sterically hindered ligands (e.g., DTBM-SEGPHOS) to suppress undesired para-borylation .

- Temperature control : Maintaining low temperatures (−10°C to 25°C) during coupling steps to reduce aryl halide elimination.

- Protection/deprotection : Temporary protection of the acetamide group with tert-butoxycarbonyl (Boc) to prevent nucleophilic attack during borylation .

Basic Characterization Techniques

Q. Q: What analytical methods are essential for confirming the structure and purity of this compound?

A:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry of the fluoro and boronate groups. NMR can verify boronate integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±1 ppm accuracy) .

- X-ray crystallography : For unambiguous structural determination, SHELXL software is widely used for refining crystallographic data .

Advanced Characterization Challenges

Q. Q: How should researchers address discrepancies between computational predictions and experimental spectral data?

A:

- DFT calculations : Optimize molecular geometry using Gaussian or ORCA software to simulate NMR chemical shifts and vibrational spectra (e.g., IR). Compare with experimental data to identify conformational isomers .

- Dynamic NMR : Use variable-temperature NMR to detect hindered rotation in the acetamide group, which may cause signal splitting .

Biological Activity Screening

Q. Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

A:

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity).

- Receptor binding studies : Radioligand displacement assays (e.g., -labeled ligands for GPCRs) to quantify affinity .

- Cytotoxicity profiling : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Pharmacological Profiling

Q. Q: How can researchers improve the pharmacokinetic properties of this compound for in vivo studies?

A:

- Prodrug strategies : Mask the boronate group as a pinacol ester to enhance membrane permeability .

- Metabolic stability : Use liver microsomes (human or rodent) to identify metabolic hotspots. Introduce deuterium or fluorine atoms at labile sites to block oxidative degradation .

Handling and Stability

Q. Q: What storage conditions are recommended to prevent degradation?

A:

- Temperature : Store at 2–8°C in amber vials to avoid light-induced boronate oxidation .

- Solubility : Prepare stock solutions in anhydrous DMSO (stored under argon) to limit hydrolysis. Confirm stability via HPLC-UV over 72 hours .

Data Contradiction Analysis

Q. Q: How to resolve conflicting bioactivity data between this compound and its structural analogs?

A:

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 2-fluoro vs. 4-fluoro isomers) using molecular docking (AutoDock Vina) to identify critical binding interactions .

- Crystallographic analysis : Resolve protein-ligand co-crystal structures to validate binding modes (e.g., PDB deposition using SHELX workflows) .

Cross-Disciplinary Applications

Q. Q: Can this compound be repurposed for materials science applications?

A:

- Optoelectronic materials : The boronate group’s electron-deficient nature makes it a candidate for organic semiconductors. Test charge-carrier mobility using time-resolved microwave conductivity (TRMC) .

- Supramolecular chemistry : Explore self-assembly into coordination polymers via boron-oxygen interactions with diols .

Computational Modeling

Q. Q: What computational tools are recommended for predicting reactivity in cross-coupling reactions?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.